5-(2-Methoxyethoxy)-2-methylaniline
Description
5-(2-Methoxyethoxy)-2-methylaniline is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a methoxyethoxy group attached to the phenyl ring, which imparts unique chemical properties to the compound
Properties
IUPAC Name |
5-(2-methoxyethoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-3-4-9(7-10(8)11)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXHLFFOROUKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethoxy)-2-methylaniline typically involves the introduction of the methoxyethoxy group to the phenylamine structure. One common method involves the reaction of 2-methylphenylamine with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethoxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like aluminum chloride (AlCl3) or other Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amine derivatives .
Scientific Research Applications
5-(2-Methoxyethoxy)-2-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A related compound with similar structural features but different functional properties.
2-Methoxyethoxyacetic acid: Another compound with a methoxyethoxy group, used as a biomarker for exposure to certain chemicals.
Uniqueness
5-(2-Methoxyethoxy)-2-methylaniline is unique due to the presence of both the methoxyethoxy group and the phenylamine structure, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Biological Activity
5-(2-Methoxyethoxy)-2-methylaniline, also known by its CAS number 861008-27-7, is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound this compound features a methoxyethoxy group and a methyl-substituted aniline structure, which may influence its solubility and interaction with biological targets. Its molecular formula is C₁₁H₁₅NO₂, and it has a molecular weight of approximately 191.25 g/mol.
Research indicates that compounds like this compound can exert their biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways. For instance, they may bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity.
- Cell Signaling Modulation : The compound may interact with proteins involved in cell signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Gene Expression Regulation : It can modulate the activity of transcription factors, leading to changes in gene expression related to various cellular functions.
Anticancer Activity
Preliminary studies suggest that this compound exhibits potential anticancer properties. It has been evaluated for its effects on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound demonstrated cytotoxicity in these cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (μg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against various strains of bacteria. For example, it has demonstrated effectiveness against E. coli and E. faecalis, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 62.5 |
| E. faecalis | 78.12 |
Case Studies
- Cytotoxicity Assessment : A study involving the evaluation of cytotoxic effects on OUMS-27 chondrosarcoma cells found that treatment with this compound resulted in decreased cell viability at higher concentrations, suggesting a dose-dependent relationship between the compound's concentration and its cytotoxic effects .
- Inflammation Models : In models of inflammation, the compound was found to attenuate the expression of matrix metalloproteinases (MMPs), which are implicated in inflammatory responses and tissue remodeling. This suggests a potential application in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
